molecular formula C18H23NO4 B5109926 3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic Acid CAS No. 718602-90-5

3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic Acid

Cat. No.: B5109926
CAS No.: 718602-90-5
M. Wt: 317.4 g/mol
InChI Key: MZAMWCCFJGTBCV-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic Acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a methoxyphenyl group and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic Acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic Acid: Similar structure but lacks the pyrrole ring and methoxypropyl group.

    4-Methoxybenzenepropanoic Acid: Similar structure but lacks the pyrrole ring and methoxypropyl group.

Uniqueness

3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-22-13-3-12-19-15(7-11-18(20)21)6-10-17(19)14-4-8-16(23-2)9-5-14/h4-6,8-10H,3,7,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAMWCCFJGTBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC=C1C2=CC=C(C=C2)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163121
Record name 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718602-90-5
Record name 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=718602-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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